molecular formula C23H18ClNO7 B3655294 2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-(2-METHYLPHENOXY)ACETATE

2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-(2-METHYLPHENOXY)ACETATE

Cat. No.: B3655294
M. Wt: 455.8 g/mol
InChI Key: YRKOJFHTXACDAF-UHFFFAOYSA-N
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Description

2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(2-methylphenoxy)acetate is a complex organic compound with the molecular formula C23H18ClNO7 This compound is characterized by its unique structure, which includes a chlorinated nitrophenoxy group and a methylphenoxy acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(2-methylphenoxy)acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the nucleophilic aromatic substitution of a chlorinated nitrophenol with a phenyl group, followed by esterification with 2-methylphenoxyacetic acid. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(2-methylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, and oxidizing agents like potassium permanganate or chromium trioxide. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while hydrolysis of the ester group produces the corresponding carboxylic acid and alcohol.

Scientific Research Applications

2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(2-methylphenoxy)acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(2-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The nitro and chloro groups play a crucial role in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(2-methylphenoxy)acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] 2-(2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO7/c1-15-5-2-3-8-21(15)30-14-22(27)31-13-20(26)16-9-11-17(12-10-16)32-23-18(24)6-4-7-19(23)25(28)29/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKOJFHTXACDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OCC(=O)C2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-(2-METHYLPHENOXY)ACETATE
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2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-(2-METHYLPHENOXY)ACETATE
Reactant of Route 3
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2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-(2-METHYLPHENOXY)ACETATE
Reactant of Route 4
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2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-(2-METHYLPHENOXY)ACETATE
Reactant of Route 5
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2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-(2-METHYLPHENOXY)ACETATE
Reactant of Route 6
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2-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-(2-METHYLPHENOXY)ACETATE

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